molecular formula C22H24N4O4S B2469059 Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate CAS No. 1242985-57-4

Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate

Cat. No. B2469059
M. Wt: 440.52
InChI Key: XLQYHEBGPDRLSP-UHFFFAOYSA-N
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Description

“Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate” is a complex organic compound. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions may involve transformations into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight and elemental composition can be determined using mass spectrometry .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate and its derivatives are often utilized in the synthesis of complex chemical structures. For instance, Vas’kevich et al. (2004) reported the reaction of similar thieno[2,3-d]pyrimidin compounds with dimethyl acetylenedicarboxylate to form various thiazolidin and thiadiazole derivatives (Vas’kevich et al., 2004). Additionally, Hafez and El-Gazzar (2017) demonstrated the use of thieno[3,2-d]pyrimidine derivatives in synthesizing compounds with potential anticancer properties (Hafez & El-Gazzar, 2017).

Development of Anticancer Agents

Significant research has been conducted in exploring the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with varying functional groups, showing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Biological Activity and Antimicrobial Properties

Studies also highlight the biological activity of thieno[3,2-d]pyrimidine derivatives. For instance, Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, including thieno[3,2-d]pyrimidine structures, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Additionally, Kolisnyk et al. (2015) explored the antimicrobial activity of novel thieno(2,3-d)pyrimidine derivatives, showing notable activity against various strains of microorganisms (Kolisnyk et al., 2015).

Synthesis of Heterocyclic Compounds

The versatility of thieno[3,2-d]pyrimidine compounds is also evident in their use for synthesizing a wide range of heterocyclic compounds. Dyachenko et al. (2015) employed these compounds in a three-component reaction to synthesize nicotinamide derivatives, demonstrating the chemical flexibility and potential applications in various fields (Dyachenko et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Additionally, new methods for its synthesis and modifications could be developed to improve its properties and efficacy .

properties

IUPAC Name

methyl 2-[[1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-13-5-7-14(8-6-13)16-12-31-19-18(16)24-22(25-21(19)29)26-9-3-4-15(11-26)20(28)23-10-17(27)30-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQYHEBGPDRLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate

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